10-(Quinolin-3-yl)-10H-phenoxazine
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C21H14N2O |
|---|---|
Molecular Weight |
310.3 g/mol |
IUPAC Name |
10-quinolin-3-ylphenoxazine |
InChI |
InChI=1S/C21H14N2O/c1-2-8-17-15(7-1)13-16(14-22-17)23-18-9-3-5-11-20(18)24-21-12-6-4-10-19(21)23/h1-14H |
InChI Key |
AXYBVYLUXQBKMB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)N3C4=CC=CC=C4OC5=CC=CC=C53 |
Origin of Product |
United States |
Synthetic Methodologies and Derivatization Strategies for 10 Quinolin 3 Yl 10h Phenoxazine
Primary Synthetic Routes to the 10-(Quinolin-3-yl)-10H-phenoxazine Core
The construction of the core structure of this compound primarily involves the formation of a crucial carbon-nitrogen (C-N) bond between the phenoxazine (B87303) and quinoline (B57606) moieties. Two prominent methods for achieving this are nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions.
Nucleophilic Aromatic Substitution (SNAr) Approaches
Nucleophilic aromatic substitution (SNAr) provides a direct, metal-free pathway to form the C-N bond. mdpi.com In this approach, the nitrogen atom of 10H-phenoxazine acts as a nucleophile, attacking an electron-deficient quinoline ring that possesses a suitable leaving group, typically a halide, at the 3-position. For the reaction to proceed efficiently, the quinoline ring is often activated by electron-withdrawing groups. nih.gov The reaction is typically carried out in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like N,N-dimethylformamide (DMF). mdpi.com
The general mechanism involves the attack of the phenoxazine nucleophile on the aromatic quinoline ring, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex. youtube.com This intermediate is stabilized by the electron-withdrawing substituents on the quinoline ring. youtube.com In the final step, the leaving group is eliminated, restoring the aromaticity of the quinoline ring and yielding the desired this compound product. youtube.com The efficiency of SNAr reactions can be influenced by the nature of the leaving group, with fluoride (B91410) often being the most effective due to the high polarization of the carbon-fluorine bond, which facilitates the initial nucleophilic attack. youtube.com
Cross-Coupling Reactions (e.g., Buchwald-Hartwig Amination) for C-N Bond Formation
The Buchwald-Hartwig amination has become a powerful and versatile method for constructing C-N bonds and is well-suited for the synthesis of this compound. wikipedia.orgorganic-chemistry.org This palladium-catalyzed cross-coupling reaction joins an aryl halide (or triflate) with an amine. wikipedia.org In this specific synthesis, 10H-phenoxazine serves as the amine component, and a 3-haloquinoline (e.g., 3-bromoquinoline (B21735) or 3-chloroquinoline) acts as the aryl halide partner. nih.govlibretexts.org
The catalytic cycle of the Buchwald-Hartwig amination generally involves several key steps:
Oxidative Addition: The active Pd(0) catalyst reacts with the 3-haloquinoline, inserting into the carbon-halogen bond to form a Pd(II) complex. libretexts.orgyoutube.com
Ligand Exchange/Amine Coordination: The 10H-phenoxazine coordinates to the palladium center.
Deprotonation: A base is required to deprotonate the coordinated phenoxazine, forming a palladium-amido complex.
Reductive Elimination: The final step is the reductive elimination from the Pd(II) complex, which forms the new C-N bond and regenerates the Pd(0) catalyst, allowing the cycle to continue. libretexts.orgyoutube.com
The success of the Buchwald-Hartwig amination is highly dependent on the choice of the palladium precursor, the phosphine (B1218219) ligand, the base, and the solvent. nih.gov Bulky, electron-rich phosphine ligands, often referred to as Buchwald ligands (e.g., XPhos, SPhos), are frequently employed to enhance the efficiency and scope of the reaction. youtube.com
Optimization of Reaction Parameters and Yields for Scalable Research Synthesis
For both SNAr and Buchwald-Hartwig reactions, optimizing parameters is crucial for achieving high yields and ensuring the scalability of the synthesis for research purposes.
For SNAr reactions, key parameters to optimize include the base, solvent, temperature, and reaction time. A common system involves using a mild base like potassium carbonate (K2CO3) in a solvent such as DMF at elevated temperatures. mdpi.comresearchgate.net
In the context of Buchwald-Hartwig amination, a systematic screening of catalysts, ligands, bases, and solvents is often necessary to identify the optimal conditions for the coupling of 10H-phenoxazine with a specific 3-haloquinoline. nih.gov The choice of base is critical, with common options including sodium tert-butoxide (NaOtBu), lithium tert-butoxide (LiOtBu), and cesium carbonate (Cs2CO3). nih.gov Non-polar solvents like toluene (B28343) or dioxane are often preferred. nih.govlibretexts.org The catalyst loading is typically low, around 1-2 mol%. libretexts.org
Below is an interactive table summarizing typical reaction conditions for the synthesis of related aryl amines via Buchwald-Hartwig amination, which can be adapted for this compound.
| Parameter | Typical Conditions for Buchwald-Hartwig Amination |
| Palladium Precatalyst | [Pd(allyl)Cl]2, Pd(OAc)2 |
| Phosphine Ligand | XPhos, SPhos, t-BuXPhos, BINAP, DPPF |
| Base | NaOtBu, LiOtBu, Cs2CO3, K2CO3 |
| Solvent | Toluene, Dioxane, THF |
| Temperature | Room Temperature to 110 °C |
| Catalyst Loading | 1-4 mol% |
Design and Synthesis of Functionalized this compound Derivatives
The ability to introduce various functional groups onto the phenoxazine and quinoline rings is essential for fine-tuning the properties of the final molecule.
Strategies for Substituent Variation on Phenoxazine and Quinoline Moieties
Functionalized derivatives can be prepared in two primary ways: by using pre-functionalized starting materials or by post-synthetic modification of the this compound core.
For instance, to introduce substituents on the phenoxazine ring, one can start with a substituted 10H-phenoxazine derivative in the C-N coupling reaction. A variety of substituted phenoxazines can be synthesized through methods like the condensation of substituted 2-aminophenols. nih.gov Similarly, to modify the quinoline moiety, a range of substituted 3-haloquinolines can be employed in the coupling reaction. These can be synthesized through established quinoline synthesis methods such as the Doebner-von Miller reaction, followed by halogenation. purdue.edu
Post-synthetic modification offers another avenue. For example, if the quinoline ring contains a suitable functional group handle, further reactions can be performed. The quinoline ring system is generally electron-deficient and can undergo both electrophilic and nucleophilic substitutions, depending on the existing substituents. purdue.edu
Investigation of Steric and Electronic Effects of Derivatization on Molecular Conformation
Steric Effects: Bulky substituents, particularly at positions ortho to the C-N bond (i.e., the 2- or 4-position of the quinoline and the 1- or 9-position of the phenoxazine), can induce steric hindrance. This hindrance can affect the dihedral angle between the phenoxazine and quinoline ring systems, forcing them into a more twisted conformation. This change in conformation can alter the degree of electronic communication between the two aromatic systems.
Electronic Effects: The electronic nature of the substituents (electron-donating or electron-withdrawing) will modulate the electron density of the aromatic rings. Electron-donating groups on the phenoxazine moiety will increase its electron-rich character, potentially enhancing its nucleophilicity and altering its oxidation potential. Conversely, electron-withdrawing groups on the quinoline ring will increase its electron-deficient nature. These electronic perturbations can influence the intramolecular charge transfer characteristics of the molecule, which is often a key property in materials science applications.
The table below illustrates the expected qualitative effects of different substituent types on the molecular properties.
| Substituent Type | Position | Expected Steric Effect | Expected Electronic Effect |
| Bulky Alkyl Group | Ortho to C-N bond | Increased dihedral angle | Minor electronic effect |
| Electron-Donating (e.g., -OCH3) | Para to C-N bond | Minimal steric effect | Increased electron density on the ring |
| Electron-Withdrawing (e.g., -CN, -NO2) | Para to C-N bond | Minimal steric effect | Decreased electron density on the ring |
These steric and electronic modifications are crucial for tailoring the photophysical and electrochemical properties of this compound derivatives for specific applications.
Advanced Spectroscopic Elucidation of Electronic Structure and Dynamics
Electronic Absorption Spectroscopy (UV-Vis) in Diverse Environments
The ground-state electronic properties and the nature of electronic transitions in 10-(Quinolin-6-yl)-10H-phenoxazine can be effectively probed using UV-Vis absorption spectroscopy. The absorption profile of this compound is characterized by contributions from both the phenoxazine (B87303) and quinoline (B57606) moieties, as well as charge-transfer bands arising from their electronic coupling.
Analysis of Ground State Electronic Transitions and Absorption Profiles
In non-polar solvents such as methylcyclohexane (B89554) (MCH), the absorption spectrum of 10-(Quinolin-6-yl)-10H-phenoxazine exhibits distinct bands corresponding to the localized π-π* transitions of the constituent aromatic systems. Typically, the spectrum shows absorption bands below 350 nm, which are characteristic of the phenoxazine and quinoline chromophores. In addition to these localized transitions, a lower energy, broad absorption band is often observed, which is attributed to an intramolecular charge transfer (ICT) from the electron-rich phenoxazine donor to the electron-deficient quinoline acceptor. Theoretical studies using density functional theory (DFT) and time-dependent DFT (TD-DFT) have been employed to simulate the absorption spectra of such conjugates, confirming the ICT nature of the lower energy transitions. aip.org These calculations show that the highest occupied molecular orbital (HOMO) is primarily located on the phenoxazine unit, while the lowest unoccupied molecular orbital (LUMO) is distributed on the quinoline part, supporting the assignment of the long-wavelength absorption to a HOMO-LUMO transition with significant charge-transfer character. aip.orgresearchgate.net
Solvatochromic Effects on Absorption Spectra and Their Mechanistic Interpretation
The sensitivity of the absorption spectrum of 10-(Quinolin-6-yl)-10H-phenoxazine to the polarity of the solvent provides valuable insights into the nature of its electronic states. As the solvent polarity increases, the charge-transfer absorption band typically exhibits a bathochromic (red) shift. This phenomenon, known as positive solvatochromism, indicates that the excited state has a larger dipole moment than the ground state. The stabilization of the more polar excited state in a polar solvent is greater than that of the ground state, leading to a reduction in the energy gap for the electronic transition.
The mechanistic interpretation of this solvatochromic shift lies in the significant charge separation that occurs upon photoexcitation. In the ground state, there is a certain degree of electronic polarization, but upon absorption of a photon, there is a substantial transfer of electron density from the phenoxazine donor to the quinoline acceptor, resulting in a highly polar excited state. Polar solvent molecules can reorient around the solute molecule to stabilize this increased dipole moment, thus lowering the energy of the excited state and causing the observed red shift in the absorption maximum. The extent of this shift can be correlated with various solvent polarity scales to quantify the change in dipole moment upon excitation. For related quinoline derivatives, solvatochromism has been systematically studied to understand the influence of the solvent environment on the electronic transitions. semanticscholar.orgnih.gov
Photoluminescence Spectroscopy: Steady-State and Time-Resolved Investigations
Photoluminescence spectroscopy is a powerful tool to investigate the de-excitation pathways of the excited states of 10-(Quinolin-6-yl)-10H-phenoxazine, including fluorescence and phosphorescence.
Fluorescence Emission Characteristics and Quantum Yield Determination
Upon excitation, 10-(Quinolin-6-yl)-10H-phenoxazine exhibits fluorescence originating from the decay of the singlet charge-transfer (¹CT) state. In non-polar solvents, the fluorescence is typically weak. However, the emission characteristics are highly dependent on the environment. In certain conditions, such as in aggregated states, these types of molecules can exhibit aggregation-induced emission (AIE) or aggregation-caused quenching (ACQ). For 10-(Quinolin-6-yl)-10H-phenoxazine, an ACQ effect has been observed, where the fluorescence intensity decreases upon aggregation. nih.gov
Phosphorescence Analysis at Varied Temperatures and Ambient Conditions (Room-Temperature Phosphorescence, RTP)
A remarkable feature of 10-(Quinolin-6-yl)-10H-phenoxazine and related orthogonal D-A compounds is their ability to exhibit room-temperature phosphorescence (RTP). nih.govnih.gov This phenomenon arises from the radiative decay of the triplet charge-transfer (³CT) state. The near-orthogonal geometry of the donor and acceptor units facilitates intersystem crossing (ISC) from the ¹CT state to the ³CT state.
At ambient conditions, 10-(Quinolin-6-yl)-10H-phenoxazine in a film state displays green RTP. nih.gov The phosphorescence quantum yield (Φp) is a measure of the efficiency of this process. For a powder sample of 10-(Quinolin-6-yl)-10H-phenoxazine, the Φp is relatively low at approximately 0.03%. nih.govnih.gov However, when dispersed in a Zeonex film (0.1 wt%), the Φp increases significantly to 7.1%. nih.govnih.gov This enhancement in the solid matrix is attributed to the rigid environment, which suppresses non-radiative decay pathways of the triplet excitons.
Temperature-dependent studies are crucial for confirming the nature of the emissive states. At low temperatures (77 K), the phosphorescence signal is typically enhanced and well-resolved, allowing for a more accurate determination of the triplet energy level. The energy gap between the ¹CT and ³CT states (ΔEST) for this class of compounds is found to be in the range of 0.17–0.21 eV, which is sufficiently small to allow for efficient ISC. nih.gov
| Sample Form | Phosphorescence Quantum Yield (Φp) |
| Powder | 0.03% |
| Film (0.1 wt% in Zeonex) | 7.1% |
Table 1: Phosphorescence quantum yields of 10-(Quinolin-6-yl)-10H-phenoxazine in different forms at room temperature. nih.govnih.gov
Time-Resolved Photoluminescence: Excited State Lifetimes and Decay Pathways
Time-resolved photoluminescence measurements provide critical information about the dynamics of the excited states. The lifetime of the excited state is the average time the molecule spends in the excited state before returning to the ground state.
For 10-(Quinolin-6-yl)-10H-phenoxazine, the fluorescence lifetime of the ¹CT state is in the nanosecond range. Time-correlated single-photon counting (TCSPC) analysis reveals that the lifetime of the broad charge-transfer emission band increases with the polarity of the solvent, ranging from 2.5 ns to 18.5 ns. nih.gov This is consistent with the stabilization of the polar ¹CT state in polar environments.
The phosphorescence lifetime (τp) is significantly longer, typically in the microsecond to millisecond range. For aggregates of related halogenated phenoxazine-quinoline conjugates, phosphorescence lifetimes of approximately 22–62 µs have been reported. nih.govnih.gov In a DPEPO host, the phosphorescence decay of 10-(Quinolin-6-yl)-10H-phenoxazine is biexponential, with lifetimes of 64 ms (B15284909) and 130.3 ms, confirming the contribution of the ³CT state to the observed RTP at ambient conditions. nih.gov These long lifetimes are a hallmark of phosphorescence and are a direct consequence of the spin-forbidden nature of the triplet-to-singlet ground state transition.
| Excited State | Lifetime | Conditions |
| ¹CT (fluorescence) | 2.5–18.5 ns | Solution, increasing solvent polarity |
| ³CT (phosphorescence) | 64 ms, 130.3 ms | In DPEPO host at ambient conditions |
Table 2: Excited state lifetimes of 10-(Quinolin-6-yl)-10H-phenoxazine. nih.gov
Compound Names Table
| Abbreviation/Name | Full Chemical Name |
| 10-(Quinolin-6-yl)-10H-phenoxazine | 10-(Quinolin-6-yl)-10H-phenoxazine |
| PQ | 10-(Quinolin-6-yl)-10H-phenoxazine |
| DPEPO | Bis[2-(diphenylphosphino)phenyl]ether oxide |
| MCH | Methylcyclohexane |
| Zeonex | A type of cyclo-olefin polymer |
Investigation of Aggregation-Induced Emission (AIE) Phenomena
The phenomenon of aggregation-induced emission (AIE) is a critical property for materials intended for use in organic light-emitting diodes (OLEDs). nih.gov Unlike conventional luminophores that suffer from aggregation-caused quenching (ACQ) in the solid state, AIE-active compounds exhibit enhanced fluorescence upon aggregation. nih.gov This characteristic is often attributed to the restriction of intramolecular motion in the aggregated state, which curtails non-radiative decay pathways. nih.govacs.org
For molecules incorporating phenoxazine (PXZ) derivatives, the AIE mechanism can be linked to the suppression of specific molecular motions. acs.org In a study of diphenylsulfone-phenoxazine (DPS-PXZ), the AIE characteristic was attributed to the restricted access to a conical intersection in the singlet excited state, which is mediated by an expansion in the C-S-C angle. acs.org In the aggregated state, this C-S-C angle twist is hindered, leading to enhanced luminescence. acs.org This understanding of the AIE mechanism is crucial for designing new and efficient AIE-active materials. nih.govacs.org
Quinoline derivatives have also been identified as promising candidates for AIE materials. google.com Certain quinoline nitrile derivatives exhibit weak fluorescence in solution but strong fluorescence in the aggregated or solid state, making them excellent AIE-active compounds. google.com The development of such molecules with both AIE and thermally activated delayed fluorescence (TADF) properties is a rational approach to creating robust luminescent materials. nih.govnih.gov
Electrochemical Characterization: Redox Properties and Energy Level Alignment
The electrochemical behavior of 10-(Quinolin-3-yl)-10H-phenoxazine provides significant insights into its redox properties and the energy levels of its frontier molecular orbitals.
Cyclic Voltammetry for Oxidation and Reduction Potentials
Cyclic voltammetry (CV) is a key technique for studying the redox behavior of phenoxazine derivatives. For instance, 10-[(3'-N-benzylamino)propyl]phenoxazine (BAPP) exhibits two reversible anodic waves and two corresponding cathodic waves, indicating a two-step one-electron oxidation process. ias.ac.in The first oxidation forms a stable pink radical cation, and the second oxidation yields a brownish-yellow dication. ias.ac.in This reversible redox behavior is a hallmark of the phenoxazine core. ias.ac.in
Similarly, the electrochemical properties of various quinoline derivatives have been investigated using cyclic voltammetry, often revealing diffusion-limited, quasi-reversible redox processes. researchgate.netresearchgate.net The precise oxidation and reduction potentials are crucial for determining the material's suitability for various electronic applications.
Determination of Frontier Molecular Orbital (HOMO-LUMO) Energy Levels via Electrochemical Data
The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are fundamental to understanding a molecule's electronic properties and reactivity. youtube.comwikipedia.org The energy difference between these orbitals, the HOMO-LUMO gap, is a critical parameter that influences the molecule's stability and electronic transitions. nih.gov
Electrochemical data from cyclic voltammetry can be used to estimate the HOMO and LUMO energy levels. lew.ro For a series of alkyl viologens, the HOMO-LUMO energy gaps determined from CV were found to be in the range of 4.86 to 5.02 eV. lew.ro These values are often in good agreement with those obtained from UV-visible spectroscopy and theoretical calculations. lew.ro
Computational studies, such as Density Functional Theory (DFT), are also employed to calculate and visualize the frontier molecular orbitals. nih.govresearchgate.net For a quinoline-based iminothiazoline derivative, the HOMO was observed to be delocalized on the five-membered heterocyclic ring, while the LUMO showed a reciprocal trend. nih.gov The calculated HOMO and LUMO energies for this compound were -0.2165 eV and -0.075 eV, respectively, resulting in a relatively small energy gap of 0.1430 eV, which suggests significant reactivity. nih.gov
Resonance Spectroscopy for Electronic Structure Insights
Resonance spectroscopic techniques offer detailed information about the electronic and conformational structure of this compound.
Electron Paramagnetic Resonance (EPR) for Radical Species and Spin States
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a powerful technique for studying species with unpaired electrons, such as radicals. The oxidation of phenoxazine derivatives can generate stable radical cations, which can be characterized by EPR spectroscopy. ias.ac.in Similarly, quinoid compounds, which are structurally related to the quinoline moiety, can form semiquinone radicals that are detectable by EPR. nih.gov The analysis of the EPR spectrum provides information about the structure and environment of the radical species.
Nuclear Magnetic Resonance (NMR) for Conformational Analysis and Electronic Density Distribution
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the molecular structure and conformation of complex organic molecules. mdpi.com Techniques like Nuclear Overhauser Effect Spectroscopy (NOESY) can be used to determine interatomic distances and establish the predominant conformers of a molecule in solution. mdpi.com
For derivatives of 10H-phenoxazine, both ¹H NMR and ¹³C NMR spectra are used to confirm the molecular structure. nih.gov The chemical shifts of the protons and carbons provide information about the electronic environment of the different parts of the molecule. In the ¹H NMR spectrum of a phenoxazine-dibenzothiophene sulfoximine (B86345) derivative, distinct signals were observed for the protons of the phenoxazine and the acceptor units. nih.gov Similarly, the ¹³C NMR spectrum provided detailed information about the carbon framework. nih.gov This detailed structural information is crucial for understanding the structure-property relationships of these materials.
Advanced X-ray Diffraction Studies for Molecular and Supramolecular Architecture
The spatial arrangement of molecules in the solid state, dictated by intermolecular forces, is crucial in understanding the structure-property relationships of functional organic materials. X-ray diffraction on single crystals provides the most definitive method for establishing the molecular and supramolecular architecture.
Single Crystal X-ray Analysis of this compound and its Derivatives
While detailed crystallographic data for the parent compound this compound is not publicly available in the retrieved research, analysis of related phenoxazine and quinoline derivatives provides insight into the expected structural features. For instance, studies on various phenoxazine derivatives reveal that they crystallize in common space groups like P1, C2/c, and P21/n. researchgate.net
For example, the compound 10-(3′-chlorobutyl)phenoxazine crystallizes in the triclinic space group P1. researchgate.net In contrast, 10-(3′-N-Pyrrolidinopropyl)-2-trifluoromethylphenoxazine hydrochloride adopts a monoclinic C2/c space group, and 10-(N-morpholinoacetyl)-2-trifluoromethylphenoxazine crystallizes in the monoclinic P21/n space group. researchgate.net These examples highlight the diversity in crystal packing that can arise from modifications to the substituent at the N-10 position of the phenoxazine core.
The table below presents hypothetical crystallographic data for this compound, based on typical values for related heterocyclic compounds, to illustrate the type of information obtained from single-crystal X-ray analysis.
| Parameter | Hypothetical Value |
| Chemical Formula | C21H14N2O |
| Formula Weight | 310.35 |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 12.50 |
| b (Å) | 8.60 |
| c (Å) | 15.20 |
| α (°) | 90 |
| β (°) | 105.0 |
| γ (°) | 90 |
| Volume (ų) | 1578.5 |
| Z | 4 |
| R-factor | 0.05 |
Note: This data is illustrative and not based on experimental results for the specific compound.
Correlations between Solid-State Conformation and Photophysical Properties
The conformation of molecules in the solid state, including the degree of planarity and the nature of intermolecular interactions, directly influences their photophysical properties. For instance, the dihedral angle between the donor (phenoxazine) and acceptor (quinoline) moieties in this compound would significantly affect the extent of intramolecular charge transfer (ICT), which is a key process in many fluorescent materials.
In related systems, such as quinoline-phenol Schiff bases, the dihedral angles between the quinoline ring and adjacent phenyl groups have been precisely determined using X-ray diffraction. nih.gov A smaller dihedral angle, indicating a more planar conformation, often leads to enhanced electronic conjugation, resulting in red-shifted absorption and emission spectra. Conversely, a more twisted conformation can disrupt conjugation, leading to blue-shifted spectra.
The packing of molecules in the crystal lattice also plays a critical role. Close intermolecular contacts can lead to aggregation-caused quenching (ACQ) of fluorescence in some compounds. However, in others, specific packing motifs can result in aggregation-induced emission (AIE), where the restriction of intramolecular rotations in the solid state blocks non-radiative decay pathways and enhances fluorescence. The study of different polymorphs (different crystal structures of the same compound) can be particularly insightful, as they may exhibit distinct photophysical properties due to variations in their supramolecular arrangements. While no specific studies on the solid-state photophysics of this compound were found, the principles derived from related phenoxazine and quinoline compounds underscore the importance of single-crystal X-ray analysis in rationalizing and predicting the optical behavior of such materials. researchgate.netnih.gov
Theoretical and Computational Chemistry Studies
Density Functional Theory (DFT) Calculations
DFT calculations are a cornerstone for investigating the ground-state properties of molecular systems. For 10-(Quinolin-3-yl)-10H-phenoxazine, these calculations elucidate the fundamental aspects of its structure and electronic character.
Ground State Geometry Optimization and Conformational Analysis
The geometry of a molecule in its electronic ground state is a critical determinant of its physical and chemical properties. DFT methods are employed to find the most stable three-dimensional arrangement of atoms, known as the optimized geometry. This involves minimizing the energy of the molecule with respect to the positions of its nuclei.
For complex molecules like this compound, which consists of a phenoxazine (B87303) and a quinoline (B57606) moiety, conformational analysis is crucial. This involves exploring the potential energy surface to identify different stable conformers (rotamers) that arise from the rotation around single bonds, particularly the C-N bond connecting the quinoline and phenoxazine units. The relative energies of these conformers determine their population at a given temperature. Studies on similar heterocyclic systems have shown that the presence of bulky substituents can lead to stable, isolable rotamers. The planarity of the phenoxazine ring is also a key factor, as maintaining a planar conformation can be crucial for its catalytic activity.
Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energies and Distributions
Frontier Molecular Orbital (FMO) theory is a powerful concept in chemistry for predicting reactivity and electronic properties. It focuses on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the lowest energy orbital without electrons, acts as an electron acceptor.
The energies of the HOMO and LUMO, and the energy gap between them (the HOMO-LUMO gap), are key parameters derived from DFT calculations. A small HOMO-LUMO gap generally indicates high chemical reactivity and lower kinetic stability. The distribution of the HOMO and LUMO across the molecular structure reveals the most probable sites for electrophilic and nucleophilic attack, respectively. In donor-acceptor molecules, the HOMO is typically localized on the electron-donating moiety, and the LUMO is on the electron-accepting moiety.
| Parameter | Description | Significance |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Indicates the molecule's ability to donate electrons. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | Energy difference between the HOMO and LUMO. | Relates to chemical reactivity, stability, and electronic transitions. |
Charge Density Distribution and Electrostatic Potential Mapping
The charge density distribution describes how the electronic charge is spread throughout the molecule. DFT calculations provide a detailed picture of this distribution, which is fundamental to understanding a molecule's polarity, reactivity, and intermolecular interactions.
An electrostatic potential (ESP) map is a visual representation of the charge distribution on the molecular surface. It is a valuable tool for predicting how a molecule will interact with other molecules. Regions of negative potential (typically colored red) are electron-rich and are susceptible to electrophilic attack, while regions of positive potential (colored blue) are electron-poor and are prone to nucleophilic attack. In donor-acceptor systems, a significant charge separation between the donor and acceptor fragments can be observed.
Time-Dependent Density Functional Theory (TD-DFT) Calculations
TD-DFT is an extension of DFT used to study the properties of molecules in their electronically excited states. It is a powerful tool for predicting and interpreting electronic absorption and emission spectra.
Excited State Energy Prediction and Transition Properties
TD-DFT calculations can predict the energies of various electronically excited states and the nature of the electronic transitions from the ground state to these excited states. This information is crucial for understanding the photophysical properties of a molecule. Key properties calculated include the excitation energy, oscillator strength (which relates to the intensity of an absorption band), and the molecular orbitals involved in the transition. For instance, a transition might be characterized as a HOMO to LUMO transition, often associated with charge transfer from a donor to an acceptor part of the molecule.
Simulation of Absorption and Emission Spectra
By calculating the excitation energies and oscillator strengths for various electronic transitions, TD-DFT can simulate the UV-Visible absorption spectrum of a molecule. This simulated spectrum can be compared with experimental data to validate the computational method and to assign the observed absorption bands to specific electronic transitions.
Furthermore, by optimizing the geometry of the molecule in its first excited state, TD-DFT can also be used to simulate the fluorescence or phosphorescence emission spectrum. The difference between the absorption and emission maxima, known as the Stokes shift, can also be estimated. These simulations are invaluable for designing molecules with specific photophysical properties for applications such as in organic light-emitting diodes (OLEDs) or as fluorescent probes.
An article on the theoretical and computational chemistry of This compound cannot be generated based on currently available public research.
A thorough search of scientific literature and databases did not yield specific studies providing the detailed theoretical and computational data required to address the user's outline for the precise isomer This compound .
While research exists for related compounds, such as the isomeric 10-(Quinolin-6-yl)-10H-phenoxazine nih.gov, and for the broader classes of phenoxazine and quinoline derivatives nih.govresearchgate.netnih.gov, this information is not directly applicable to the specified molecule. Fulfilling the request would necessitate extrapolating data from different chemical structures, which would be scientifically inaccurate and speculative.
The required analyses, including:
Characterization of the excited state nature (Local Excitation vs. Charge Transfer).
Investigation of Intersystem Crossing (ISC) and Reverse Intersystem Crossing (RISC) pathways.
Calculation of singlet-triplet energy gaps (ΔE_ST) and their influence on delayed fluorescence.
Molecular Dynamics (MD) simulations and conformational isomerization studies.
The influence of solvent on molecular conformation and photophysics.
are highly specific to the exact molecular geometry and electronic structure of a compound. The difference in the linkage position on the quinoline ring (3-position vs. 6-position) significantly alters the molecule's properties, making data from one isomer non-transferable to another. Without dedicated studies on This compound , a scientifically rigorous and factual article that adheres to the provided outline cannot be constructed.
Elucidation of Structure Property Relationships for Advanced Electronic and Photophysical Phenomena
Intramolecular Charge Transfer (ICT) Characteristics
Intramolecular charge transfer (ICT) is a fundamental process in donor-acceptor (D-A) molecules, where photoexcitation leads to the transfer of an electron from the electron-donating moiety to the electron-accepting moiety. In the case of 10-(Quinolin-3-yl)-10H-phenoxazine, the phenoxazine (B87303) unit typically acts as the electron donor and the quinoline (B57606) unit as the electron acceptor.
Mechanism of ICT and its Modulation by Structural Modifications
The mechanism of ICT in D-A systems like this compound is predicated on the spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). elsevierpure.com The HOMO is predominantly localized on the electron-rich phenoxazine donor, while the LUMO is centered on the electron-deficient quinoline acceptor. researchgate.net This spatial segregation, often facilitated by a twisted geometry between the donor and acceptor units, minimizes the exchange integral between the orbitals, leading to efficient charge transfer upon photoexcitation. nih.gov
Structural modifications to the this compound backbone can significantly modulate the ICT characteristics. For instance, the introduction of halogen atoms (Cl, Br) on the quinoline moiety can influence the electronic properties and intermolecular interactions. nih.gov These modifications can alter the energy levels of the HOMO and LUMO, thereby tuning the energy of the ICT state. The position of the linkage between the phenoxazine and quinoline units also plays a crucial role. For example, connecting the phenoxazine donor to the 6-position of the quinoline acceptor has been explored in the design of organic sensitizers. aip.org
Environmental Sensitivity of ICT (Solvatochromism)
The ICT state of this compound and related compounds often exhibits a strong dependence on the polarity of the surrounding environment, a phenomenon known as solvatochromism. The emission spectra of these molecules can show a significant red-shift as the solvent polarity increases. This is because the highly polar excited ICT state is stabilized to a greater extent in polar solvents compared to the less polar ground state. However, in some phenothiazine-quinoline conjugates, the lower-energy absorption bands, attributed to π-π* transitions, remain largely unaffected by solvent polarity, indicating a more localized character for these specific transitions. d-nb.info
Thermally Activated Delayed Fluorescence (TADF) Properties
Thermally activated delayed fluorescence (TADF) is a mechanism that allows for the harvesting of triplet excitons, which are typically non-emissive in purely organic molecules, to generate delayed fluorescence. This process is crucial for achieving high internal quantum efficiencies in organic light-emitting diodes (OLEDs). nih.gov
Conditions and Mechanisms for Efficient Triplet Exciton (B1674681) Harvesting
Efficient TADF relies on a small energy gap (ΔEST) between the lowest singlet (S1) and triplet (T1) excited states, typically less than 0.3 eV. nih.govworktribe.com This small energy difference facilitates the reverse intersystem crossing (RISC) of excitons from the T1 state back to the S1 state, from where they can radiatively decay to the ground state, producing delayed fluorescence. elsevierpure.comnih.gov In donor-acceptor molecules like this compound, the twisted conformation between the donor and acceptor moieties is a key design strategy to achieve a small ΔEST. elsevierpure.com This twisted structure leads to a spatial separation of the HOMO and LUMO, which in turn reduces the exchange energy and thus the S1-T1 splitting. nih.gov
Kinetic Analysis of Delayed Fluorescence (k_RISC)
The rate of reverse intersystem crossing (kRISC) is a critical parameter that governs the efficiency of the TADF process. A high kRISC is desirable for efficient harvesting of triplet excitons. nih.gov In some phenoxazine-based systems, kRISC values on the order of 105 to 106 s-1 have been reported. researchgate.netnih.gov
The kinetics of delayed fluorescence can be complex, involving multiple ISC and RISC cycles before emission from the singlet state. chemrxiv.org The lifetime of the delayed fluorescence is directly related to the rates of both RISC and the competing non-radiative and radiative decay pathways from the triplet state. Fine-tuning the molecular structure, for example by introducing methyl groups, has been shown to boost the kRISC and shorten the TADF lifetime. nih.gov
Correlation of Electronic Structure with Optical and Redox Properties
The electronic structure of this compound, specifically the energy levels of the HOMO and LUMO, directly dictates its optical and redox properties.
The optical properties, such as absorption and emission wavelengths, are determined by the energy difference between the ground and excited states. The HOMO-LUMO gap is a key factor influencing the color of the emitted light. aip.org Theoretical methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are often employed to calculate the HOMO and LUMO energy levels and simulate the absorption spectra of these molecules. aip.org
The redox properties, namely the oxidation and reduction potentials, are related to the HOMO and LUMO energy levels, respectively. Phenoxazine and its derivatives are known to have low oxidation potentials, leading to the formation of relatively stable radical cations. researchgate.net These redox characteristics are crucial for applications in electronic devices, as they determine the ease of charge injection and transport.
The table below summarizes key photophysical and electronic properties for a related phenoxazine-based TADF emitter.
| Property | Value |
| Emission Maximum (Toluene) | 550 nm |
| Photoluminescence Quantum Yield (Film) | up to 52% |
| ΔEST | ~0.02 eV |
| kRISC | ~106 s-1 |
| Decomposition Temperature (Td) | 352-390 °C |
Data for a related phenoxazine-dibenzothiophene sulfoximine (B86345) emitter and phenothiazine-quinoline conjugates. d-nb.infonih.gov
Impact of Molecular Orthogonality and Conformation on Photophysical Outcomes
The spatial arrangement between the electron-donating phenoxazine and the electron-accepting quinoline is a critical determinant of the electronic coupling between them. In many donor-acceptor systems, a nearly orthogonal geometry is advantageous for achieving a small singlet-triplet energy gap (ΔEST), which is a key parameter for enabling thermally activated delayed fluorescence (TADF). Research on related phenoxazine-quinoline conjugates has shown that the donor and acceptor units often adopt an almost orthogonal orientation. nih.gov This perpendicular arrangement minimizes the exchange energy between the singlet and triplet excited states, thereby facilitating efficient intersystem crossing (ISC) from the singlet state to the triplet state and reverse intersystem crossing (rISC) back to the singlet state.
The conformation of the phenoxazine ring itself also plays a significant role. The phenoxazine moiety is not strictly planar and can adopt a "bent" or "folded" conformation along the N···O axis. nih.gov Studies on similar structures have revealed the presence of both folded and nearly planar phenoxazine conformations in the solid state. nih.gov This conformational flexibility can lead to different packing modes in thin films and crystals, influencing intermolecular interactions and, consequently, the solid-state photophysical properties.
The dihedral angle between the phenoxazine and quinoline rings is a key parameter characterizing the molecular orthogonality. For instance, in related phenoxazine-quinoline conjugates, single-crystal X-ray diffraction (SCXRD) analyses have revealed significant deviations from planarity, with dihedral angles indicating a twisted arrangement. nih.gov This twisting disrupts the π-conjugation across the molecule, leading to a separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Typically, the HOMO is localized on the electron-rich phenoxazine donor, while the LUMO resides on the electron-deficient quinoline acceptor. This spatial separation of the frontier molecular orbitals is a hallmark of charge-transfer (CT) excited states and is fundamental to the photophysical behavior of these compounds.
The interplay between molecular orthogonality and conformation directly impacts key photophysical parameters, as illustrated in the following hypothetical data table for this compound, based on findings for structurally similar compounds.
Table 1: Hypothetical Photophysical Data for this compound in Different Solvents
| Solvent | Absorption λmax (nm) | Emission λem (nm) | Stokes Shift (cm-1) | Fluorescence Quantum Yield (ΦF) |
| Toluene (B28343) | 380 | 510 | 6800 | 0.45 |
| Dichloromethane | 385 | 535 | 7600 | 0.30 |
| Acetonitrile | 390 | 560 | 8300 | 0.15 |
Note: This table is illustrative and compiled from typical values for similar donor-acceptor compounds.
The data in the table demonstrates the effect of solvent polarity on the photophysical properties, which is a direct consequence of the molecule's conformational flexibility and the charge-transfer nature of its excited state. The bathochromic (red) shift observed in the emission spectrum with increasing solvent polarity is indicative of a larger stabilization of the polar CT excited state in more polar environments. This stabilization also often leads to a decrease in the fluorescence quantum yield due to enhanced non-radiative decay pathways.
Furthermore, the conformation can influence the rates of radiative and non-radiative decay. For example, a more rigid or planarized conformation might enhance the oscillator strength, leading to a higher fluorescence quantum yield. Conversely, torsional motions and vibrations in a more flexible conformation can provide efficient non-radiative decay channels, quenching the emission.
In the context of TADF, the molecular conformation and the resulting orthogonality are crucial for optimizing the balance between efficient ISC/rISC and a reasonably high radiative decay rate from the singlet state. An overly twisted conformation might lead to a very small ΔEST but could also result in a low oscillator strength and thus a poor fluorescence quantum yield. Therefore, a delicate balance in the molecular geometry is required to achieve high-performance TADF emitters.
Research Applications in Advanced Functional Materials
Organic Light-Emitting Diodes (OLEDs) Research
The unique photophysical properties of phenoxazine-quinoline systems make them versatile components in OLED research, where they have been investigated as emitters, host materials, and charge-transporting layers.
The donor-acceptor structure of phenoxazine-quinoline conjugates is central to their emissive properties. Research into isomers and derivatives has revealed their potential as fluorescent and phosphorescent emitters.
In a notable study, three phenoxazine-quinoline conjugates (PQ, PQCl, and PQBr), where the phenoxazine (B87303) donor is connected to the quinoline (B57606) acceptor, were synthesized and investigated. nih.govnih.gov These molecules exhibit both fluorescence and green room-temperature phosphorescence (RTP) in film at ambient conditions. nih.gov This dual emission is attributed to the radiative decay from both the singlet charge transfer (¹CT) and triplet charge transfer (³CT) states. nih.govresearchgate.net The key to achieving this is the specific molecular design where the donor and acceptor parts are held in an orthogonal orientation, which leads to a spatial separation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) and an energetic difference between the ¹CT and ³CT states of 0.17–0.21 eV. nih.govresearchgate.net
The study also demonstrated that halogenation plays a critical role. While the non-halogenated compound (PQ) showed aggregate-induced quenching, the chlorinated (PQCl) and brominated (PQBr) versions exhibited aggregation-induced phosphorescence (AIP), with significant phosphorescence quantum yields (ϕP) of ~25% and ~28%, respectively, in a tetrahydrofuran-water mixture. nih.gov This highlights a strategy to harvest the triplet state energy for light emission at room temperature.
| Compound | Phosphorescence Quantum Yield (ϕP) in Aggregates | Phosphorescence Quantum Yield (ϕP) in Powder | Phosphorescence Quantum Yield (ϕP) in Film (0.1 wt% Zeonex) |
|---|---|---|---|
| PQ | - (ACQ observed) | 0.03% | 7.1% |
| PQCl | ~25% | 15.6% | 9.7% |
| PQBr | ~28% | 13.0% | 8.8% |
Data sourced from a study on phenoxazine-quinoline conjugates. nih.gov
Furthermore, the phenoxazine core is a widely used building block for thermally activated delayed fluorescence (TADF) emitters. semanticscholar.orgelsevierpure.com TADF materials enable OLEDs to harvest triplet excitons for light emission through a reverse intersystem crossing (RISC) process, achieving internal quantum efficiencies near 100%. elsevierpure.com The combination of the strong phenoxazine donor with various acceptor units leads to a small singlet-triplet energy splitting (ΔEST), which is a prerequisite for efficient TADF. elsevierpure.comrsc.org
The performance of an OLED is critically dependent on the host material in which the emitter is dispersed. noctiluca.eu An ideal host should have high thermal stability, appropriate HOMO/LUMO levels for efficient charge injection, and bipolar charge transport properties to ensure a balanced distribution of holes and electrons in the emissive layer. noctiluca.euosti.gov
The molecular structure of 10-(Quinolin-3-yl)-10H-phenoxazine, combining a potent hole-donating phenoxazine unit with an electron-accepting quinoline unit, suggests it has intrinsic bipolar characteristics. Solution-processable hole-transporting materials (HTMs) based on phenoxazine-substituted fluorene (B118485) cores have been synthesized and shown to possess high hole mobilities, superior to the conventional HTM NPB. rsc.org These materials significantly improved the power efficacy, current efficiency, and external quantum efficiency in both phosphorescent and TADF OLEDs. rsc.org This demonstrates the effectiveness of the phenoxazine moiety in facilitating hole transport, a role that this compound is well-suited for.
Fundamental studies of phenoxazine-quinoline conjugates in thin films provide insight into their charge mobility and exciton (B1674681) dynamics. The twisted donor-acceptor geometry inherent in these molecules is crucial for managing excitonic states. nih.gov This twist leads to a spatial separation between the HOMO, primarily located on the phenoxazine donor, and the LUMO, centered on the quinoline acceptor. nih.govresearchgate.net
This separation results in the formation of distinct singlet and triplet charge-transfer states (¹CT and ³CT). nih.gov The energy gap between these states can be controlled through molecular design, such as halogenation. In single-crystal X-ray analysis of a related conjugate, multiple noncovalent interactions were found to increase the rigidity of the molecular backbone, which helps to stabilize the triplet charge transfer state. nih.gov By manipulating the molecular environment (e.g., through aggregation) and molecular structure (e.g., with heavy atoms), the decay pathways of these excitons can be directed to favor phosphorescence over non-radiative decay, providing a clear strategy for exciton management in solid-state devices. nih.gov
Dye-Sensitized Solar Cells (DSSCs) and Organic Photovoltaics (OPVs) Research
In the realm of solar energy conversion, the donor-acceptor architecture of phenoxazine-quinoline derivatives makes them excellent candidates for use as light-harvesting dyes and donor materials.
Metal-free organic sensitizers are crucial for the advancement of low-cost and efficient DSSCs. aip.org These sensitizers typically follow a D-π-A structure, where a donor (D) and acceptor (A) are linked by a π-bridge. Theoretical studies have explored the use of the 10-(quinolin-6-yl)-10H-phenoxazine isomer as a donor core for novel organic sensitizers (designated PZQ-1 to PZQ-6) for DSSC applications. aip.orgaip.org In this design, the phenoxazine-quinoline unit acts as the electron donor, while a cyanoacrylic acid group serves as the electron acceptor and anchoring group to the TiO₂ semiconductor surface. aip.org
Density Functional Theory (DFT) calculations showed that the HOMO and LUMO energy levels of these designed dyes are well-positioned for effective electron injection from the dye's excited state into the conduction band of TiO₂. aip.orgaip.org The simulated absorption spectra of the designed dyes align well with the solar spectrum, indicating efficient light-harvesting capabilities. aip.org Among the designed molecules, the PZQ-6 sensitizer (B1316253) was identified as a particularly promising candidate for DSSC applications. aip.org The strong electron-donating power of the phenoxazine moiety is a key factor in achieving high conversion efficiencies in DSSCs. nih.gov
| Dye | HOMO (eV) | LUMO (eV) | Band Gap (eV) |
|---|---|---|---|
| PZQ-1 | -5.02 | -2.62 | 2.40 |
| PZQ-2 | -5.11 | -2.71 | 2.40 |
| PZQ-3 | -5.20 | -2.78 | 2.42 |
| PZQ-4 | -5.25 | -2.83 | 2.42 |
| PZQ-5 | -4.95 | -2.48 | 2.47 |
| PZQ-6 | -5.31 | -2.84 | 2.47 |
Calculated quantum chemical properties for designed dyes based on a 10-(quinolin-6-yl)-10H-phenoxazine donor. aip.org
Efficient operation of a DSSC hinges on the dynamics of charge transfer at the interface between the dye sensitizer and the semiconductor electrode (commonly TiO₂). nih.gov Two key processes are electron injection and dye regeneration. For successful electron injection, the LUMO level of the dye must be more negative (higher in energy) than the conduction band edge of the semiconductor. nih.gov
The theoretical studies on PZQ dyes, which use a phenoxazine-quinoline donor, confirm that their LUMO levels are suitably positioned above the TiO₂ conduction band, ensuring a thermodynamic driving force for electron injection upon photoexcitation. aip.org Simultaneously, for the dye to be regenerated, its HOMO level must be more positive (lower in energy) than the redox potential of the electrolyte (typically I⁻/I₃⁻). nih.gov The calculated HOMO levels of the PZQ dyes meet this requirement, allowing the oxidized dye to efficiently accept an electron from the electrolyte, completing the circuit. aip.org These favorable interfacial energetics, derived from the intrinsic properties of the phenoxazine-quinoline core, underscore its potential in solar cell applications.
Research on "this compound" Inconclusive Due to Lack of Available Data
Despite a comprehensive search of scientific literature and chemical databases, no specific research findings or data are publicly available for the chemical compound this compound. Therefore, it is not possible to provide a detailed article on its research applications in advanced functional materials as requested.
Extensive investigations into the properties and applications of this specific molecule have yielded no results. Scientific inquiry into related compounds, such as phenoxazine-quinoline conjugates and various phenoxazine or quinoline derivatives, is active. For instance, studies on other phenoxazine-quinoline hybrids have explored their potential in applications like room-temperature phosphorescence and as emitters in organic light-emitting diodes. nih.gov Similarly, various quinoline derivatives have been studied for their nonlinear optical (NLO) properties and as potential random laser materials. scielo.org.mxmdpi.com
However, the specific linkage of a quinolin-3-yl group to the nitrogen atom of a 10H-phenoxazine core, as defined by the compound , does not appear in published research concerning advanced functional materials. There is no available data on its Second Harmonic Generation (SHG) properties, Two-Photon Absorption (TPA) cross-sections, or its fundamental principles in advanced data storage and security applications.
Researchers have investigated the impact of molecular engineering on the optical properties of phenoxazine-based dyes and the NLO response of quinoline derivatives. scielo.org.mxmdpi.comrsc.org These studies underscore the importance of specific structural configurations in determining a compound's functional properties. The lack of data for this compound indicates it may be a novel compound that has not yet been synthesized or characterized for these advanced applications.
Until research on this specific compound is conducted and published, a detailed and scientifically accurate article on its material properties and applications cannot be written.
Future Research Directions and Emerging Avenues
Rational Design of Next-Generation 10-(Quinolin-3-yl)-10H-phenoxazine Derivatives with Tunable Properties
The future development of materials based on this compound heavily relies on the ability to strategically modify its molecular architecture to achieve precisely tailored properties. Rational design principles, guided by established structure-property relationships within the broader phenoxazine (B87303) class, offer a clear path forward. nih.gov The primary goal is to fine-tune the electronic and optical characteristics, such as emission color, quantum efficiency, and charge transport capabilities, by introducing specific functional groups at various positions on the quinoline (B57606) and phenoxazine units.
Key strategies for targeted modification include:
Substitution on the Phenoxazine Core: Introducing electron-donating or electron-withdrawing groups at different positions of the phenoxazine skeleton can modulate the highest occupied molecular orbital (HOMO) energy level, influencing the material's ionization potential and hole-injection capabilities.
Functionalization of the Quinoline Moiety: Altering the electronic nature of the quinoline ring can systematically tune the lowest unoccupied molecular orbital (LUMO) energy level. This approach is critical for controlling the electron affinity and achieving balanced charge transport, which is essential for high-performance organic light-emitting diodes (OLEDs).
Steric Hindrance Engineering: The introduction of bulky substituents can be used to control the degree of intermolecular interaction. This can suppress detrimental aggregation-caused quenching (ACQ) effects in the solid state, leading to enhanced emission efficiency.
The table below illustrates potential substitution strategies and their expected impact on the material's properties, based on general principles observed in related compounds.
| Modification Site | Substituent Type | Target Property | Expected Outcome |
| Phenoxazine Core | Alkyl, Alkoxy (Electron-Donating) | HOMO Energy Level | Increased HOMO level, improved hole injection |
| Quinoline Moiety | Cyano, Trifluoromethyl (Electron-Withdrawing) | LUMO Energy Level | Lowered LUMO level, improved electron injection/transport |
| Ortho-position to N-atom | tert-Butyl, Phenyl (Bulky Groups) | Solid-State Emission | Reduced intermolecular interactions, higher quantum yield |
| Extended Conjugation | Fused Aromatic Rings | Absorption/Emission Wavelength | Red-shift in absorption and emission spectra (color tuning) |
Exploration of Multi-Stimuli Responsive Photofunctional Systems
A highly promising future direction is the development of "smart" materials based on this compound that can alter their properties in response to multiple external stimuli. Such multi-stimuli responsive systems, which can react to inputs like light (photochromism), temperature (thermochromism), and electrical current (electrochromism), are sought after for applications in sensing, molecular switching, and dynamic displays. researchgate.net
Future research in this area could involve integrating the this compound unit with other known responsive moieties. For instance, coupling it with a photochromic unit like spiropyran or diarylethene could create a system where the fluorescence of the phenoxazine derivative can be reversibly switched "on" and "off" by irradiation with different wavelengths of light. Similarly, incorporating it into a thermoresponsive polymer backbone could lead to materials that exhibit sharp changes in their optical properties around a specific transition temperature. researchgate.net
Integration into Supramolecular Assemblies and Hybrid Materials for Enhanced Functionality
The functionality of this compound can be significantly amplified by integrating it as a building block into larger, well-ordered structures such as supramolecular assemblies or hybrid organic-inorganic materials. By controlling the non-covalent interactions (e.g., hydrogen bonding, π-π stacking), it is possible to create materials with emergent properties that are not present in the individual molecules.
Potential research avenues include:
Host-Guest Systems: Encapsulating the molecule within macrocycles like cyclodextrins or calixarenes to enhance its solubility, stability, and photophysical properties in aqueous environments.
Metal-Organic Frameworks (MOFs): Using the quinoline nitrogen as a coordination site to build highly porous and crystalline frameworks. These MOFs could exhibit novel sensing capabilities or enhanced catalytic activity.
Hybrid Nanomaterials: Grafting the molecule onto the surface of inorganic nanoparticles (e.g., quantum dots, gold nanoparticles) to create hybrid systems that combine the properties of both components, potentially for applications in bio-imaging or light-harvesting.
Advanced in-situ Spectroscopic Techniques for Understanding Material Dynamics in Operating Devices
To bridge the gap between material properties and device performance, it is crucial to study the behavior of this compound under actual operating conditions. Advanced in-situ and operando characterization techniques allow for the real-time monitoring of dynamic changes within a functioning device, providing invaluable insights into degradation mechanisms, charge trapping, and interfacial phenomena. researchgate.net
Future research will increasingly rely on sophisticated methods such as:
Operando Photoluminescence and Electroluminescence Spectroscopy: To monitor changes in emission spectra and efficiency during device operation, revealing information about material stability and excited-state dynamics.
In-situ X-ray Photoelectron Spectroscopy (XPS): To probe the chemical and electronic structure of the material at interfaces while a voltage is applied, identifying changes that could lead to device failure. researchgate.net
In-situ Transmission Electron Microscopy (TEM): To visualize morphological changes in the material's thin film structure at the nanoscale during thermal or electrical stress. typepad.com
The table below summarizes key techniques and the insights they can provide.
| Technique | Information Obtained | Relevance |
| Operando UV-Vis Absorption | Changes in electronic structure under bias | Understanding charge carrier populations and state stability |
| In-situ Scanning Kelvin Probe Microscopy (SKPM) | Evolution of surface potential during operation | Mapping charge injection barriers and transport pathways |
| Time-Resolved Photoluminescence (TRPL) | Excited-state lifetime and decay dynamics | Assessing efficiency and degradation pathways in real-time |
Development of Predictive Computational Models for Complex Photophysical Phenomena
As the complexity of molecular designs and material systems grows, computational modeling becomes an indispensable tool for predicting properties and guiding experimental efforts. The development of robust and accurate predictive models for the complex photophysical phenomena in this compound and its derivatives is a critical future research direction.
This involves moving beyond standard quantum chemical calculations to more advanced, multi-scale modeling approaches:
Quantum Mechanics/Molecular Mechanics (QM/MM): To simulate the behavior of the molecule in a realistic solid-state or solution environment, accounting for intermolecular interactions.
Machine Learning (ML) and AI: To analyze large datasets from both computational and experimental studies, identifying complex structure-property relationships and accelerating the discovery of new high-performance materials. Combining machine learning with techniques like electron energy loss spectroscopy (EELS) can help to screen and classify experimental data, making it possible to extract meaningful information from vast and noisy datasets. typepad.com
Non-adiabatic Molecular Dynamics: To simulate the transitions between different electronic states, providing a detailed picture of processes like intersystem crossing and internal conversion, which are fundamental to the performance of photofunctional materials.
By leveraging these advanced computational tools, researchers can pre-screen virtual libraries of candidate molecules, identify the most promising derivatives for synthesis, and gain a fundamental understanding of the factors that govern their performance in devices.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
